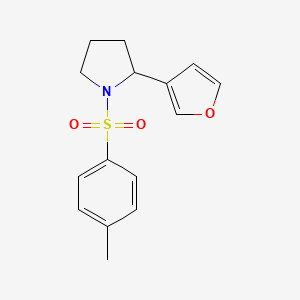

2-(Furan-3-yl)-1-tosylpyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H17NO3S |

|---|---|

Molecular Weight |

291.4 g/mol |

IUPAC Name |

2-(furan-3-yl)-1-(4-methylphenyl)sulfonylpyrrolidine |

InChI |

InChI=1S/C15H17NO3S/c1-12-4-6-14(7-5-12)20(17,18)16-9-2-3-15(16)13-8-10-19-11-13/h4-8,10-11,15H,2-3,9H2,1H3 |

InChI Key |

RONLZZXKKREWLK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=COC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(Furan-3-yl)-1-tosylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for the novel compound 2-(Furan-3-yl)-1-tosylpyrrolidine. Due to the absence of specific literature on this exact molecule, this document outlines a well-established, two-step synthetic pathway and presents predicted characterization data based on analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel furan-containing N-heterocycles for potential applications in drug discovery and development.

Synthetic Pathway

The proposed synthesis of this compound is a two-step process. The initial step involves the synthesis of the key intermediate, 2-(furan-3-yl)pyrrolidine. The subsequent step is the N-tosylation of this intermediate to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Furan-3-yl)pyrrolidine

A plausible method for the synthesis of 2-(furan-3-yl)pyrrolidine involves a reductive amination/cyclization cascade.

Materials:

-

1-(Furan-3-yl)-4-chlorobutan-1-one

-

Ammonia (or a suitable amine source)

-

Reducing agent (e.g., Sodium cyanoborohydride, NaBH₃CN)

-

Methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

To a solution of 1-(furan-3-yl)-4-chlorobutan-1-one (1.0 eq) in methanol, add a solution of ammonia in methanol (excess).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(furan-3-yl)pyrrolidine.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

The N-tosylation of the synthesized 2-(furan-3-yl)pyrrolidine can be achieved using a standard procedure with tosyl chloride.

Materials:

-

2-(Furan-3-yl)pyrrolidine

-

Tosyl chloride (TsCl)

-

Pyridine (or Triethylamine)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-(furan-3-yl)pyrrolidine (1.0 eq) in dichloromethane.

-

Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Add tosyl chloride (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1 M hydrochloric acid (2 x 20 mL), followed by saturated aqueous sodium bicarbonate solution (2 x 20 mL), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization Data (Predicted)

The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally similar compounds.

Table 1: Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₇NO₃S |

| Molecular Weight | 291.37 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 110-115 °C |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate |

| Yield | 75-85% (after purification) |

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.70 | d | 2H | Ar-H (Tosyl) |

| 7.35 | t | 1H | Furyl-H (C5) |

| 7.30 | d | 2H | Ar-H (Tosyl) |

| 7.20 | s | 1H | Furyl-H (C2) |

| 6.25 | s | 1H | Furyl-H (C4) |

| 4.50 | t | 1H | NCH (Pyrrolidine C2) |

| 3.60 - 3.50 | m | 1H | NCH₂ (Pyrrolidine C5) |

| 3.40 - 3.30 | m | 1H | NCH₂ (Pyrrolidine C5) |

| 2.40 | s | 3H | CH₃ (Tosyl) |

| 2.20 - 2.00 | m | 2H | CH₂ (Pyrrolidine C3) |

| 1.90 - 1.70 | m | 2H | CH₂ (Pyrrolidine C4) |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 143.5 | Ar-C (Tosyl C-S) |

| 142.0 | Furyl-C (C5) |

| 139.0 | Furyl-C (C2) |

| 135.0 | Ar-C (Tosyl C-ipso) |

| 129.5 | Ar-CH (Tosyl) |

| 127.5 | Ar-CH (Tosyl) |

| 125.0 | Furyl-C (C3) |

| 108.0 | Furyl-CH (C4) |

| 60.0 | NCH (Pyrrolidine C2) |

| 48.0 | NCH₂ (Pyrrolidine C5) |

| 34.0 | CH₂ (Pyrrolidine C3) |

| 25.0 | CH₂ (Pyrrolidine C4) |

| 21.5 | CH₃ (Tosyl) |

Table 4: Predicted IR and Mass Spectrometry Data

| Technique | Predicted Key Peaks |

| IR (KBr, cm⁻¹) | 3110 (C-H, furan), 2970 (C-H, pyrrolidine), 1595 (C=C, aromatic), 1345 (S=O, sulfonyl), 1160 (S=O, sulfonyl) |

| MS (ESI+) m/z | 292.1 [M+H]⁺, 314.1 [M+Na]⁺ |

Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Caption: Workflow for the synthesis and characterization of the target compound.

This technical guide provides a robust starting point for the synthesis and characterization of this compound. The outlined protocols are based on established chemical transformations and the predicted characterization data offers a reliable reference for experimental verification. Researchers are encouraged to adapt and optimize these methods as needed for their specific laboratory conditions and research objectives.

In-depth Technical Guide: Spectroscopic Profile of 2-(Furan-3-yl)-1-tosylpyrrolidine

Abstract: This technical guide provides a detailed, albeit predicted, spectroscopic profile for the compound 2-(Furan-3-yl)-1-tosylpyrrolidine. Due to the absence of direct experimental data in publicly available literature, this document extrapolates expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent functional groups: the 3-substituted furan ring, the N-tosylated pyrrolidine ring, and the p-toluenesulfonyl (tosyl) group. This guide is intended for researchers, scientists, and professionals in drug development who may be synthesizing or characterizing this molecule. A plausible synthetic protocol is also provided to facilitate its preparation and subsequent experimental validation of the data presented herein.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These values are predictions based on data from analogous structures and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.65 | d | 2H | Ar-H (ortho to SO₂) | Aromatic protons on the tosyl group. |

| ~7.40 | t | 1H | Furan C5-H | Proton at the 5-position of the furan ring. |

| ~7.30 | d | 2H | Ar-H (meta to SO₂) | Aromatic protons on the tosyl group. |

| ~7.25 | t | 1H | Furan C2-H | Proton at the 2-position of the furan ring. |

| ~6.40 | t | 1H | Furan C4-H | Proton at the 4-position of the furan ring. |

| ~4.50 | m | 1H | Pyrrolidine C2-H | Methine proton on the pyrrolidine ring, likely deshielded by the adjacent furan and nitrogen. |

| ~3.40 - 3.60 | m | 2H | Pyrrolidine C5-H ₂ | Methylene protons adjacent to the nitrogen on the pyrrolidine ring. |

| ~2.45 | s | 3H | Ar-CH ₃ | Methyl protons of the tosyl group. |

| ~1.80 - 2.20 | m | 4H | Pyrrolidine C3,C4-H ₂ | Methylene protons of the pyrrolidine ring. |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~143.5 | Furan C 5 | Aromatic carbon in the furan ring. |

| ~143.0 | Ar-C (ipso, SO₂) | Aromatic carbon of the tosyl group attached to the sulfonyl group. |

| ~139.0 | Furan C 2 | Aromatic carbon in the furan ring. |

| ~137.0 | Ar-C (ipso, CH₃) | Aromatic carbon of the tosyl group attached to the methyl group. |

| ~129.5 | Ar-C H (meta) | Aromatic carbons of the tosyl group. |

| ~127.5 | Ar-C H (ortho) | Aromatic carbons of the tosyl group. |

| ~125.0 | Furan C 3 | Substituted carbon on the furan ring. |

| ~108.0 | Furan C 4 | Aromatic carbon in the furan ring. |

| ~60.0 | Pyrrolidine C 2 | Methine carbon of the pyrrolidine ring. |

| ~48.0 | Pyrrolidine C 5 | Methylene carbon adjacent to the nitrogen. |

| ~33.0 | Pyrrolidine C 3 | Methylene carbon of the pyrrolidine ring. |

| ~24.0 | Pyrrolidine C 4 | Methylene carbon of the pyrrolidine ring. |

| ~21.5 | Ar-C H₃ | Methyl carbon of the tosyl group.[1] |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch (Furan and Tosyl).[2] |

| ~2980 - 2850 | Medium | Aliphatic C-H stretch (Pyrrolidine).[3] |

| ~1600, ~1475 | Weak-Medium | Aromatic C=C stretch (Furan and Tosyl).[2][3] |

| ~1350, ~1160 | Strong | Asymmetric and Symmetric S=O stretch (Sulfonamide).[4] |

| ~1300 - 1000 | Strong | C-N and C-O stretches.[3] |

| ~900 - 690 | Strong | Aromatic C-H out-of-plane bend.[2][3] |

| ~815 | Medium | S-O-C stretch.[4] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z Value | Ion Assignment | Notes |

| 292.10 | [M+H]⁺ | Predicted molecular ion peak for C₁₅H₁₇NO₃S. |

| 224.13 | [M - C₄H₃O + H]⁺ | Loss of the furan ring. |

| 155.05 | [C₇H₇SO₂]⁺ | Tosyl group fragment. |

| 137.08 | [M - C₇H₇SO₂ + H]⁺ | Loss of the tosyl group. |

| 91.05 | [C₇H₇]⁺ | Tropylium ion, a common fragment from the tosyl group. |

| 68.05 | [C₄H₅O]⁺ | Furan-containing fragment. |

Experimental Protocols

As this compound is not commercially available, a synthetic procedure is required. The following protocol describes a plausible route for the synthesis and purification of this compound.

Proposed Synthesis of this compound

The proposed synthesis involves a Grignard reaction between 3-bromofuran and an appropriate N-tosylpyrrolidine-derived electrophile.

Caption: Proposed synthetic pathway for this compound.

Methodology:

-

Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a solution of 3-bromofuran in anhydrous THF is added dropwise.[5] The reaction mixture is stirred at room temperature until the magnesium is consumed, yielding a solution of 3-furylmagnesium bromide.

-

Preparation of Electrophile: N-Tosylproline is converted to a suitable electrophile, such as the corresponding Weinreb amide or aldehyde, using standard literature procedures.

-

Coupling Reaction: The solution of 3-furylmagnesium bromide is cooled to -78 °C, and the N-tosylpyrrolidine-derived electrophile is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Analysis Workflow

The following workflow outlines the process for characterizing the synthesized compound.

Caption: Logical workflow for the spectroscopic analysis of the target compound.

Methodology:

-

Sample Preparation: A sample of the purified product is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis or prepared as a thin film or KBr pellet for IR analysis. For MS, the sample is dissolved in a suitable solvent like methanol or acetonitrile.

-

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra are acquired to identify the chemical environments of the protons and carbons. Two-dimensional NMR experiments (e.g., COSY, HSQC) are conducted to establish connectivity and confirm assignments.

-

Infrared Spectroscopy: An IR spectrum is recorded to identify the characteristic vibrations of the functional groups present in the molecule, particularly the S=O stretches of the sulfonamide.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed to determine the accurate mass of the molecular ion, confirming the elemental composition. Tandem MS (MS/MS) can be used to study the fragmentation patterns and further corroborate the structure.

-

Data Integration: Data from all three techniques are integrated to provide a comprehensive and unambiguous confirmation of the structure of this compound.

Signaling Pathways and Biological Activity

A search of the available literature did not yield any information regarding the involvement of this compound in specific signaling pathways or its biological activity. Compounds containing furan and pyrrolidine scaffolds are present in many bioactive molecules, but the specific biological role of this particular structure has not been reported.[6][7]

Conclusion

This document provides a foundational guide to the expected spectroscopic characteristics of this compound. The predicted NMR, IR, and MS data offer a reliable baseline for researchers aiming to synthesize and identify this compound. The provided synthetic protocol and analytical workflow are designed to enable the practical preparation and rigorous structural confirmation of the molecule. Future experimental work is necessary to validate and refine the predicted data presented in this guide.

References

Enantioselective Synthesis of Chiral 2-(Furan-3-yl)-1-tosylpyrrolidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed enantioselective synthesis of the novel chiral compound, 2-(furan-3-yl)-1-tosylpyrrolidine. As no direct synthesis for this specific molecule has been reported in the literature, this document provides a comprehensive, step-by-step synthetic pathway based on well-established and analogous reactions. The proposed route commences with the synthesis of a key intermediate, 4-(furan-3-yl)-4-oxobutanoic acid, followed by the formation of a cyclic N-tosylimine, and culminates in an asymmetric reduction to yield the target chiral pyrrolidine. This guide furnishes detailed, plausible experimental protocols, presents quantitative data from analogous transformations in clearly structured tables, and includes visualizations of the proposed synthetic pathway to aid researchers in the potential synthesis of this and structurally related compounds.

Introduction

Chiral pyrrolidines are privileged scaffolds in medicinal chemistry and drug discovery, frequently serving as core components of a wide array of biologically active molecules. The furan moiety, also a common pharmacophore, imparts unique electronic and steric properties. The combination of these two structural motifs in an enantiomerically pure form, such as in this compound, presents a compelling target for the development of novel therapeutic agents. The tosyl group on the pyrrolidine nitrogen serves to modify the nucleophilicity of the nitrogen atom and can act as a useful handle for further synthetic transformations.

This document serves as a detailed technical guide for the proposed enantioselective synthesis of chiral this compound. The proposed pathway is designed to be robust and adaptable, drawing upon established methodologies for the synthesis of similar heterocyclic compounds.

Proposed Synthetic Pathway

The proposed enantioselective synthesis of chiral this compound is a multi-step process, beginning with the synthesis of the key precursor, 4-(furan-3-yl)-4-oxobutanoic acid. This is followed by a reductive amination and subsequent cyclization to form the crucial cyclic N-tosylimine intermediate. The final and key stereochemistry-determining step involves the asymmetric reduction of this imine to furnish the desired chiral pyrrolidine.

Figure 1: Proposed synthetic pathway for chiral this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(Furan-3-yl)-4-oxobutanoic Acid

The synthesis of the key intermediate, 4-(furan-3-yl)-4-oxobutanoic acid, can be achieved via a Friedel-Crafts acylation of a suitable furan precursor with succinic anhydride. Due to the acid sensitivity of the furan ring, milder Lewis acid catalysts are recommended over harsher ones like aluminum chloride. 3-Furoic acid is a commercially available starting material that can be used to generate a more reactive 3-substituted furan for this reaction.

Proposed Protocol (Analogous to Friedel-Crafts Acylation of Furans):

-

To a solution of 3-furoic acid (1.0 eq) in a suitable solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain 3-furoyl chloride.

-

In a separate flask, suspend succinic anhydride (1.1 eq) and a mild Lewis acid catalyst such as zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄) (1.2 eq) in a solvent like nitrobenzene or 1,2-dichloroethane at 0 °C.

-

To this suspension, add the freshly prepared 3-furoyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(furan-3-yl)-4-oxobutanoic acid.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Analogous Yield (%) | Reference |

| AlCl₃ | CS₂ | 0 - RT | 24 | 50-70 | General Friedel-Crafts |

| SnCl₄ | CH₂Cl₂ | 0 - RT | 12 | 60-80 | General Friedel-Crafts |

| BF₃·OEt₂ | Dichloroethane | RT | 18 | 55-75 | General Friedel-Crafts |

Table 1: Typical Conditions for Friedel-Crafts Acylation of Furan Derivatives.

Step 2 & 3: Formation of 1-Tosyl-5-(furan-3-yl)-2,3-dihydro-1H-pyrrole

The conversion of 4-(furan-3-yl)-4-oxobutanoic acid to the cyclic N-tosylimine can be accomplished through a one-pot reductive amination followed by intramolecular cyclization.

Proposed Protocol (Analogous to Reductive Amination and Cyclization):

-

To a solution of 4-(furan-3-yl)-4-oxobutanoic acid (1.0 eq) and p-toluenesulfonamide (1.1 eq) in a suitable solvent such as toluene, add a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

-

Acidify the reaction mixture to pH 4-5 with glacial acetic acid to facilitate both imine formation and reduction.

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion of the reductive amination, add a dehydrating agent such as magnesium sulfate or molecular sieves, and heat the reaction mixture to reflux to promote the intramolecular cyclization to the cyclic N-tosylimine.

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-tosyl-5-(furan-3-yl)-2,3-dihydro-1H-pyrrole.

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Analogous Yield (%) | Reference |

| NaBH₃CN | Methanol/Toluene | RT then Reflux | 48 | 60-85 | [1] |

| NaBH(OAc)₃ | Dichloroethane | RT then Reflux | 24 | 70-90 | [1] |

Table 2: Conditions for Reductive Amination and Subsequent Cyclization.

References

An In-depth Technical Guide to the Synthesis of 2-(Furan-3-yl)-1-tosylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic pathway for 2-(Furan-3-yl)-1-tosylpyrrolidine, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the absence of a direct, documented synthesis in the current literature, this paper outlines a rational, multi-step approach based on well-established organic chemistry principles and analogous reactions. The proposed synthesis is designed to be accessible to researchers with a strong background in synthetic organic chemistry.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached through the construction of the key 2-(furan-3-yl)pyrrolidine intermediate, followed by the final tosylation of the pyrrolidine nitrogen. The furan-3-yl moiety is introduced via the nucleophilic addition of a 3-furyl organometallic species to a protected pyrrolidinone precursor.

The proposed multi-step synthesis is as follows:

-

N-Protection of 2-Pyrrolidinone: The synthesis commences with the protection of the nitrogen atom of commercially available 2-pyrrolidinone (I) using di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-2-pyrrolidinone (II). This step is crucial to prevent side reactions in the subsequent nucleophilic addition.

-

Generation of 3-Lithiofuran: The key furan-containing nucleophile, 3-lithiofuran (IV), is prepared in situ from 3-bromofuran (III) via lithium-halogen exchange with n-butyllithium (n-BuLi) at low temperature.

-

Nucleophilic Addition: 3-Lithiofuran (IV) is then added to N-Boc-2-pyrrolidinone (II) to form the hemiaminal intermediate, tert-butyl 2-(furan-3-yl)-2-hydroxypyrrolidine-1-carboxylate (V).

-

Reductive Deprotection: The hemiaminal (V) is subsequently reduced and deprotected to afford 2-(furan-3-yl)pyrrolidine (VI). This can be achieved using a reagent such as triethylsilane in the presence of a strong acid like trifluoroacetic acid, which facilitates both the reduction of the hemiaminal and the cleavage of the Boc protecting group.

-

N-Tosylation: The final step involves the tosylation of the secondary amine of 2-(furan-3-yl)pyrrolidine (VI) with p-toluenesulfonyl chloride (TsCl) in the presence of a base to yield the target compound, this compound (VII).

Data Presentation

The following table summarizes the proposed reaction steps with typical conditions and expected yields based on analogous reactions found in the literature.

| Step | Reaction | Starting Materials | Key Reagents | Typical Solvent | Typical Conditions | Expected Yield (%) |

| 1 | N-Boc Protection | 2-Pyrrolidinone | (Boc)₂O, DMAP (cat.) | Dichloromethane | Room Temperature, 12h | 90-95 |

| 2 | Lithiation | 3-Bromofuran | n-BuLi | Tetrahydrofuran | -78 °C, 1h | >95 (in situ) |

| 3 | Nucleophilic Addition | N-Boc-2-pyrrolidinone, 3-Lithiofuran | - | Tetrahydrofuran | -78 °C to Room Temp. | 70-80 |

| 4 | Reductive Deprotection | tert-Butyl 2-(furan-3-yl)-2-hydroxypyrrolidine-1-carboxylate | Triethylsilane, Trifluoroacetic acid | Dichloromethane | 0 °C to Room Temp. | 60-70 |

| 5 | N-Tosylation | 2-(Furan-3-yl)pyrrolidine | p-Toluenesulfonyl chloride, Triethylamine | Dichloromethane | 0 °C to Room Temp. | 85-95 |

Experimental Protocols

Detailed methodologies for the key steps of the proposed synthesis are provided below. These protocols are based on established procedures for similar transformations and may require optimization for this specific synthetic sequence.

Step 1: Synthesis of tert-Butyl 2-oxopyrrolidine-1-carboxylate (N-Boc-2-pyrrolidinone)

To a solution of 2-pyrrolidinone (1.0 eq) in dichloromethane, di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq) are added. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be purified by flash chromatography to yield N-Boc-2-pyrrolidinone as a white solid.

Step 2: In Situ Generation of 3-Lithiofuran

A solution of 3-bromofuran (1.0 eq) in anhydrous tetrahydrofuran is cooled to -78 °C under an inert atmosphere. To this solution, n-butyllithium (1.05 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour. The formation of 3-lithiofuran is typically assumed to be quantitative and the resulting solution is used immediately in the next step.

Step 3: Synthesis of tert-Butyl 2-(Furan-3-yl)-2-hydroxypyrrolidine-1-carboxylate

To the freshly prepared solution of 3-lithiofuran at -78 °C, a solution of N-Boc-2-pyrrolidinone (0.9 eq) in anhydrous tetrahydrofuran is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Step 4: Synthesis of 2-(Furan-3-yl)pyrrolidine

To a solution of tert-butyl 2-(furan-3-yl)-2-hydroxypyrrolidine-1-carboxylate (1.0 eq) in dichloromethane at 0 °C, triethylsilane (2.0-3.0 eq) is added, followed by the dropwise addition of trifluoroacetic acid (5.0-10.0 eq). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours. The reaction is monitored by TLC until the starting material is consumed. The mixture is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude amine may be purified by distillation or chromatography.

Step 5: Synthesis of this compound

To a solution of 2-(furan-3-yl)pyrrolidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours. Upon completion, the reaction is quenched with water. The organic layer is separated, washed with 1M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield this compound.

Mandatory Visualization

Synthetic Pathway Diagram

Caption: Proposed synthetic pathway for this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis.

Stability Analysis of 2-(Furan-3-yl)-1-tosylpyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability of 2-(Furan-3-yl)-1-tosylpyrrolidine under various stress conditions. The stability of this molecule is a critical parameter for its potential development as a pharmaceutical agent, influencing its shelf-life, formulation, and storage requirements. This document outlines potential degradation pathways and provides detailed, best-practice experimental protocols for conducting forced degradation studies. The information presented herein is synthesized from established chemical principles and stability data of related chemical moieties, offering a predictive framework in the absence of direct experimental data for this specific compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the presence of the biologically relevant furan and pyrrolidine scaffolds. The tosyl group, a common protecting group in organic synthesis, imparts specific physicochemical properties to the molecule. Understanding the inherent stability of this compound is paramount for its progression through the drug development pipeline. Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods. This guide details a systematic approach to assessing the stability of this compound under hydrolytic, oxidative, photolytic, and thermolytic stress conditions.

Predicted Stability Profile

Based on the known reactivity of its constituent functional groups—the furan ring, the N-tosyl bond, and the pyrrolidine ring—a predicted stability profile for this compound can be summarized. The N-tosyl group is generally stable but can be susceptible to cleavage under strongly acidic conditions. The furan moiety is known to be sensitive to oxidation, which can lead to ring-opening. The pyrrolidine ring is relatively stable but can undergo degradation under harsh thermal conditions.

Table 1: Predicted Stability of this compound under Various Conditions

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic Hydrolysis (e.g., 0.1 M HCl) | Moderate to Low | 3-yl-pyrrolidine, p-Toluenesulfonic acid |

| Neutral Hydrolysis (e.g., Water at pH 7) | High | Minimal degradation expected |

| Basic Hydrolysis (e.g., 0.1 M NaOH) | High | Minimal degradation expected |

| Oxidative (e.g., 3% H₂O₂) | Low | Ring-opened furan derivatives (e.g., dicarboxylic acids), N-oxides |

| Photolytic (e.g., ICH Q1B conditions) | Moderate | Potential for photo-rearrangement or radical-induced degradation |

| Thermolytic (e.g., 60-80°C) | Moderate | Potential for pyrrolidine ring opening at higher temperatures |

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to assess the stability of this compound under a range of stress conditions. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.

General Procedure

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

For each stress condition, transfer an appropriate volume of the stock solution into a clear glass vial.

-

Subject the samples to the stress conditions as detailed below.

-

At specified time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method (see Section 4).

-

A control sample, protected from the stressor, should be analyzed concurrently.

Hydrolytic Stability

-

Acidic Conditions: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Analyze at 0, 2, 4, 8, and 24 hours.

-

Neutral Conditions: To 1 mL of the stock solution, add 1 mL of purified water. Keep the mixture at 60°C. Analyze at 0 and 24 hours.

-

Basic Conditions: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C. Analyze at 0, 2, 4, 8, and 24 hours.

Oxidative Stability

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light. Analyze at 0, 2, 4, 8, and 24 hours.

Photostability

-

Expose a solid sample and a solution of the compound (in a photostable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the samples after the exposure period.

Thermal Stability

-

Expose a solid sample of the compound to dry heat at 80°C.

-

Analyze the sample at 0, 24, and 48 hours.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.

Table 2: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 230 nm (or as determined by UV scan) |

| Injection Volume | 10 µL |

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation

A Comprehensive Guide to the Retrosynthetic Analysis of 2-(Furan-3-yl)-1-tosylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible retrosynthetic analysis for the synthesis of 2-(Furan-3-yl)-1-tosylpyrrolidine, a molecule of interest in medicinal chemistry and drug development. The proposed synthetic strategy is built upon established organic chemistry principles and supported by literature precedents for the key transformations. This document provides a logical framework for the laboratory synthesis of the target compound, complete with proposed experimental protocols, quantitative data, and workflow visualizations.

Retrosynthetic Strategy

The primary retrosynthetic disconnection of the target molecule, This compound (1) , involves the carbon-carbon bond between the pyrrolidine ring and the furan ring. This leads to two key synthons: a nucleophilic furan-3-yl species and an electrophilic N-tosylpyrrolidine cation equivalent.

A practical and efficient approach to this bond formation is the reaction of a Grignard reagent derived from 3-bromofuran with an N-acyliminium ion generated in situ from an N-tosyl-2-alkoxypyrrolidine. This strategy is advantageous as it utilizes readily available starting materials and relies on a well-documented class of reactions.

The retrosynthetic pathway can be visualized as follows:

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis, based on the retrosynthetic analysis, involves three main stages:

-

Preparation of 3-Bromofuran (4): This key intermediate can be synthesized from furan through electrophilic bromination.

-

Preparation of N-Tosyl-2-methoxypyrrolidine (3): This precursor is prepared in a two-step sequence starting from commercially available pyrrolidin-2-one.

-

Grignard Reaction and Final Assembly: The final step involves the formation of the 3-furyl Grignard reagent and its subsequent reaction with the N-acyliminium ion generated from N-tosyl-2-methoxypyrrolidine to yield the target molecule (1) .

The overall synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for this compound.

Data Presentation

The following table summarizes the anticipated quantitative data for the proposed synthetic steps, based on literature precedents for analogous reactions.

| Step | Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Tosylation | Pyrrolidin-2-one | p-Toluenesulfonyl chloride, NaH | DMF | 0 to rt | 12 | ~90 | Analogous tosylations of lactams |

| 2 | Reduction & Methoxylation | N-Tosylpyrrolidinone | DIBAL-H, then MeOH/H+ | Toluene | -78 to rt | 4 | ~85 | Reduction of N-acyl lactams |

| 3 | Bromination | Furan | NBS, catalyst | Dichloromethane | 0 | 2 | ~70 | Electrophilic bromination of furan |

| 4 | Grignard Formation | 3-Bromofuran | Mg turnings, I2 (cat.) | THF | rt to 40 | 2 | >90 | Standard Grignard reagent preparation[1][2][3] |

| 5 | Coupling Reaction | N-Tosyl-2-methoxypyrrolidine | 3-Furylmagnesium bromide, BF3·OEt2 | THF | -78 to rt | 6 | ~75 | Addition of Grignard reagents to N-acyliminium ions[4] |

Experimental Protocols

Step 1: Synthesis of N-Tosylpyrrolidin-2-one (5)

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.05 eq) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere, a solution of pyrrolidin-2-one (6 , 1.0 eq) in anhydrous DMF is added dropwise. The mixture is stirred at 0 °C for 30 minutes, after which a solution of p-toluenesulfonyl chloride (7 , 1.0 eq) in anhydrous DMF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-tosylpyrrolidin-2-one (5 ).

Step 2: Synthesis of N-Tosyl-2-methoxypyrrolidine (3)

A solution of N-tosylpyrrolidin-2-one (5 , 1.0 eq) in anhydrous toluene is cooled to -78 °C under an inert atmosphere. A solution of diisobutylaluminium hydride (DIBAL-H, 1.2 eq) in toluene is added dropwise, and the mixture is stirred at -78 °C for 2 hours. Anhydrous methanol is then added, followed by a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched by the addition of Rochelle's salt solution and stirred vigorously until two clear layers are formed. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude N-tosyl-2-methoxypyrrolidine (3 ), which can be used in the next step without further purification.

Step 3: Synthesis of 3-Bromofuran (4)

To a solution of furan (8 , 1.0 eq) in dichloromethane at 0 °C is added N-bromosuccinimide (NBS, 1.05 eq) in portions. A suitable catalyst, such as a catalytic amount of a Lewis acid or a Brønsted acid, may be added to facilitate the reaction.[5] The reaction mixture is stirred at 0 °C for 2 hours. Upon completion, the reaction is quenched with aqueous sodium thiosulfate solution. The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation to give 3-bromofuran (4 ).[6][7]

Step 4: Preparation of 3-Furylmagnesium Bromide (2)

Magnesium turnings (1.2 eq) are placed in a flame-dried flask under an inert atmosphere. A small crystal of iodine is added to activate the magnesium. A solution of 3-bromofuran (4 , 1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the reaction. Once the Grignard reaction has started, the remaining solution of 3-bromofuran is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent (2 ).[1][2][3]

Step 5: Synthesis of this compound (1)

To a solution of N-tosyl-2-methoxypyrrolidine (3 , 1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added a Lewis acid such as boron trifluoride diethyl etherate (BF3·OEt2, 1.2 eq). The mixture is stirred at this temperature for 30 minutes to facilitate the in situ formation of the N-acyliminium ion. The freshly prepared solution of 3-furylmagnesium bromide (2 , 1.5 eq) is then added dropwise. The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final product, this compound (1 ).[4]

References

Methodological & Application

Application Notes and Protocols: Use of 2-(Furan-3-yl)-1-tosylpyrrolidine in Asymmetric Catalysis

A thorough review of available scientific literature did not yield specific applications or detailed protocols for the use of 2-(Furan-3-yl)-1-tosylpyrrolidine in asymmetric catalysis. While the structural motifs of a tosyl-protected pyrrolidine and a furan ring are features of various successful chiral catalysts and ligands, this particular combination does not appear to be documented in published research for asymmetric synthesis.

This document, therefore, provides a broader overview of the potential catalytic utility of molecules containing these key structural elements, drawing on established principles in asymmetric catalysis. The information is intended to offer a conceptual framework for researchers and professionals in drug development who may be interested in exploring the synthesis and application of novel chiral catalysts.

General Concepts in Pyrrolidine-Based Asymmetric Catalysis

The pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis and is also a privileged structure in many chiral ligands for metal-catalyzed reactions.[1][2] The chirality at the C2 position of the pyrrolidine ring can effectively control the stereochemical outcome of a wide range of chemical transformations.

N-Sulfonyl Protection (e.g., Tosyl Group):

The presence of a tosyl (p-toluenesulfonyl) group on the pyrrolidine nitrogen serves several key functions:

-

Electronic Modification: The electron-withdrawing nature of the tosyl group can influence the nucleophilicity and basicity of the pyrrolidine nitrogen.

-

Steric Hindrance: The bulky tosyl group can play a crucial role in creating a well-defined chiral environment around the catalytic center, thereby influencing the facial selectivity of the reaction.

-

Conformational Rigidity: The sulfonamide linkage can restrict the conformational flexibility of the pyrrolidine ring, which is often beneficial for achieving high enantioselectivity.

Pyrrolidine-based organocatalysts, such as those derived from proline, are widely used in a variety of asymmetric transformations, including aldol reactions, Michael additions, and Diels-Alder reactions.[2]

The Role of the Furan Moiety in Chiral Ligands and Catalysts

The furan ring is a versatile heterocyclic motif that can be incorporated into chiral ligands and catalysts. Its potential contributions to asymmetric catalysis include:

-

Coordination to Metal Centers: The oxygen atom of the furan ring can act as a Lewis basic site, allowing for coordination to a metal center. This interaction can be crucial for the formation of a rigid and well-defined catalytic complex.

-

Steric Influence: The planar and relatively rigid structure of the furan ring can contribute to the overall steric environment of the catalyst, influencing substrate approach and stereoselectivity.

-

Electronic Effects: The electron-rich nature of the furan ring can modulate the electronic properties of the catalyst.

Recent research has explored the synthesis of chiral furan-containing compounds and their potential as ligands in asymmetric catalysis.[1][3][4] For instance, novel C2-symmetric chiral furan-N,N'-dioxide ligands have been designed and synthesized from optically pure L-prolinamides.[1] Additionally, furan-containing helicenes have been synthesized enantioselectively using gold-catalyzed hydroarylation reactions.[5]

Hypothetical Catalytic Applications and Experimental Approach

While no specific applications for this compound are reported, one could hypothesize its potential use in reactions where related pyrrolidine or furan-containing catalysts have shown promise. A general workflow for investigating the catalytic activity of a novel, untested chiral ligand or organocatalyst like this compound is outlined below.

Diagram: General Workflow for Catalyst Screening

Caption: General workflow for the synthesis and evaluation of a novel chiral catalyst.

Protocol: General Procedure for a Test Reaction (Michael Addition)

The following is a generalized protocol for a Michael addition reaction, which could be used as a starting point to screen the catalytic activity of this compound.

-

Preparation of the Reaction Mixture:

-

To a dry vial, add the Michael acceptor (e.g., trans-β-nitrostyrene, 0.1 mmol, 1.0 equiv.).

-

Add the chiral catalyst, this compound (0.01 mmol, 10 mol%).

-

Add the chosen solvent (e.g., toluene, 1.0 mL).

-

Stir the mixture at the desired temperature (e.g., room temperature).

-

-

Addition of the Michael Donor:

-

Add the Michael donor (e.g., isobutyraldehyde, 0.3 mmol, 3.0 equiv.) to the reaction mixture.

-

If required, add an acidic or basic co-catalyst.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the yield of the purified product.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

-

Conclusion

Although this compound is not a documented catalyst in the field of asymmetric synthesis, its structural components suggest potential for such applications. The pyrrolidine framework provides a robust chiral scaffold, while the tosyl group and furan moiety can impart specific steric and electronic properties. The development and screening of this and other novel catalysts based on these principles could lead to new and efficient methods for the synthesis of enantioenriched molecules relevant to the pharmaceutical and chemical industries. Further research would be required to synthesize this compound and evaluate its efficacy in various asymmetric transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]

- 3. Design and Catalytic Asymmetric Synthesis of Furan-Indole Compounds Bearing both Axial and Central Chirality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chinesechemsoc.org [chinesechemsoc.org]

Application Notes and Protocols: 2-(Furan-3-yl)-1-tosylpyrrolidine as a Versatile Building Block for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-(Furan-3-yl)-1-tosylpyrrolidine is a novel chemical entity and is not widely reported in the scientific literature. The following application notes and protocols are based on established principles of organic synthesis and medicinal chemistry, drawing from methodologies for analogous structures. The provided data are representative and should be considered as a guide for research and development.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile pharmacophore.[1][2][3][4] The furan moiety is also a significant component in many biologically active compounds, exhibiting a wide range of pharmacological activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[5][6][7][8] Furthermore, the furan ring can act as a bioisostere for phenyl rings, potentially improving metabolic stability and pharmacokinetic profiles.[9][10]

This document outlines the potential of this compound as a novel building block for the synthesis of new chemical entities with therapeutic potential. The tosyl group serves as a robust protecting group for the pyrrolidine nitrogen and can also be utilized as a handle for further synthetic transformations. The furan-3-yl moiety offers a site for various chemical modifications, allowing for the exploration of a diverse chemical space.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process: the asymmetric synthesis of 2-(furan-3-yl)pyrrolidine followed by N-tosylation.

Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Quantitative Data from Analogous Syntheses

The following tables provide representative data for the key transformations based on literature reports for similar substrates.

Table 1: Representative Yields for Asymmetric Synthesis of 2-Aryl/Heteroaryl Pyrrolidines

| Substrate | Catalyst/Enzyme | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (%) | Reference |

| ω-chloro-1-(p-tolyl)ethan-1-one | Transaminase (ATA-117-Rd6) | KPi buffer, DMSO | 40 | 84 | >99.5 | [11] |

| 5-Phenyl dihydrofuran, N-tosyl imino ester | TiCl4 | CH2Cl2 | -78 to 23 | 90 | >98 (d.r.) | [12] |

| 2-Arylidenebenzofuran-3(2H)-one, Imine | Quinine | Toluene | rt | up to 95 | up to 99 | [13] |

Table 2: Representative Yields for N-Tosylation of Secondary Amines

| Substrate | Reagent | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-(Piperazin-1-yl)ethanol | Tosyl Chloride | Pyridine | Pyridine | rt | Not isolated (converts to chloride) | [14] |

| 2-(Trifluoromethylsulfonamidoalkyl)pyrrolidine | Tosyl Chloride | Et3N, DMAP | CH2Cl2 | 0 to rt | High | [15] |

| (S)-Amino alcohols | Tosyl Chloride | K2CO3 | Acetonitrile | rt | High | General Protocol |

Experimental Protocols

Step 1: Asymmetric Synthesis of 2-(Furan-3-yl)pyrrolidine (Biocatalytic Approach)

This protocol is adapted from a transaminase-triggered cyclization for the synthesis of 2-substituted pyrrolidines.[11]

Materials:

-

4-Chloro-1-(furan-3-yl)butan-1-one

-

Transaminase (e.g., ATA-117 or an engineered variant)

-

Pyridoxal 5'-phosphate (PLP)

-

Isopropylamine (IPA)

-

Potassium phosphate buffer (KPi), 100 mM, pH 8.0

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Reaction vessel with magnetic stirring and temperature control

-

pH meter

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

To a reaction vessel, add potassium phosphate buffer (100 mM, pH 8.0).

-

Add the transaminase enzyme, PLP (1 mM), and isopropylamine (1 M).

-

Dissolve 4-chloro-1-(furan-3-yl)butan-1-one in DMSO (to a final concentration of 20% v/v) and add it to the reaction mixture.

-

Stir the reaction mixture vigorously at 40°C.

-

Monitor the reaction progress by HPLC or TLC.

-

Upon completion, extract the reaction mixture with ethyl acetate (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 2-(furan-3-yl)pyrrolidine.

Step 2: N-Tosylation of 2-(Furan-3-yl)pyrrolidine

This is a general protocol for the N-tosylation of secondary amines.

Materials:

-

2-(Furan-3-yl)pyrrolidine

-

Tosyl chloride (p-toluenesulfonyl chloride)

-

Triethylamine (Et3N) or Pyridine

-

Dichloromethane (CH2Cl2)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with magnetic stirring

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Dissolve 2-(furan-3-yl)pyrrolidine in dichloromethane in a round-bottom flask.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add tosyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Applications in Pharmaceutical Synthesis

The this compound building block is a promising starting point for the synthesis of a wide array of potential drug candidates.

-

Scaffold for Library Synthesis: The furan ring can undergo various transformations such as electrophilic substitution, metalation-cross coupling, and cycloaddition reactions. The pyrrolidine ring can be further functionalized after potential removal of the tosyl group. This allows for the creation of a diverse library of compounds for high-throughput screening.

-

Bioisosteric Replacement: The furan moiety can be used as a bioisostere for a phenyl ring in known pharmacophores to potentially improve properties such as solubility, metabolic stability, and target binding affinity.[9][10]

-

Access to Novel Chemical Space: The combination of the furan and pyrrolidine scaffolds provides access to novel three-dimensional chemical space, which is increasingly important in modern drug discovery.[16]

-

Therapeutic Targets: Furan and pyrrolidine derivatives have been reported to exhibit a broad range of biological activities.[1][6] This building block can be used to synthesize compounds targeting:

Logical Workflow for Drug Discovery

Caption: Drug discovery workflow using the this compound building block.

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 6. Pharmacological activity of furan derivatives [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. ijabbr.com [ijabbr.com]

- 9. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for the Deprotection of the N-Tosyl Group in 2-(Furan-3-yl)-1-tosylpyrrolidine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The N-tosyl group is a widely utilized protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions. However, its removal can often require harsh conditions that may not be compatible with sensitive functional groups. The presence of a furan moiety in the target molecule, 2-(Furan-3-yl)-1-tosylpyrrolidine, necessitates the careful selection of a deprotection protocol to avoid degradation of the furan ring, which is susceptible to strong acids. This document provides detailed application notes and protocols for three distinct methods for the deprotection of the N-tosyl group, with a focus on preserving the integrity of the furan ring. The protocols are based on established literature methods for the deprotection of N-tosyl amides and have been adapted for the specific substrate.

Data Presentation: Comparison of Deprotection Protocols

The following table summarizes the general reaction conditions and reported yields for the selected deprotection methods based on literature for various N-tosyl amides. These values provide a comparative framework for selecting the most appropriate method for this compound.

| Method | Reagents | Typical Reaction Time | Typical Temperature | Reported Yields (General Substrates) | Key Considerations | Reference |

| Reductive (SmI₂) | Samarium(II) iodide, Amine (e.g., Et₃N), Water | Instantaneous (< 5 min) | Room Temperature | Near quantitative | Mild and very fast; compatible with sensitive functional groups.[1][2][3][4] | --INVALID-LINK-- |

| Reductive (Mg/MeOH) | Magnesium turnings, Methanol | 2 - 12 hours | Reflux | Good to excellent | Economical and convenient; generally mild conditions suitable for many functional groups.[5][6] | --INVALID-LINK-- |

| Acidic (HBr/Phenol) | HBr in Acetic Acid, Phenol | 1 - 4 hours | 70 - 100 °C | Variable | Harsh conditions; risk of furan degradation. Phenol is used as a scavenger.[7][8][9] | --INVALID-LINK-- |

Experimental Protocols

Protocol 1: Reductive Deprotection using Samarium(II) Iodide (SmI₂)

This protocol is based on the highly efficient and mild conditions reported by Ankner and Hilmersson.[2][3][10] It is expected to be compatible with the furan moiety.

Materials:

-

This compound

-

Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

-

Triethylamine (Et₃N), distilled

-

Water, deionized

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

-

Dissolve the substrate in anhydrous THF (approximately 0.1 M concentration).

-

To the stirred solution, add triethylamine (4.0 eq) followed by deionized water (4.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the 0.1 M solution of Samarium(II) iodide in THF (2.5 - 3.0 eq) dropwise. The characteristic dark blue or green color of the SmI₂ solution should disappear instantaneously upon addition.

-

After the addition is complete, allow the reaction to stir for an additional 5-10 minutes at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Add saturated aqueous Na₂S₂O₃ solution to remove any residual iodine.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(furan-3-yl)pyrrolidine.

Protocol 2: Reductive Deprotection using Magnesium in Methanol (Mg/MeOH)

This method offers a cost-effective and convenient alternative for reductive desulfonylation.[5][6]

Materials:

-

This compound

-

Magnesium turnings (activated)

-

Methanol (MeOH), anhydrous

-

Ammonium chloride (NH₄Cl), saturated aqueous solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard reflux apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add magnesium turnings (10 - 20 eq).

-

Add a solution of this compound (1.0 eq) in anhydrous methanol (sufficient to cover the magnesium).

-

Heat the mixture to reflux. Sonication can be used to accelerate the reaction if available.

-

Monitor the reaction progress by TLC. The reaction may take several hours (typically 2-12 h).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Filter the mixture through a pad of Celite® to remove magnesium salts, washing the pad with methanol and the extraction solvent.

-

Concentrate the filtrate under reduced pressure to remove most of the methanol.

-

To the remaining aqueous residue, add the extraction solvent (DCM or EtOAc) and transfer to a separatory funnel.

-

Extract the aqueous layer with the organic solvent (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Acidic Deprotection using Hydrobromic Acid and Phenol

This is a classical but harsh method.[8][9] It should be used with caution due to the acid-sensitivity of the furan ring. Phenol is added to act as a scavenger for any reactive species generated.

Materials:

-

This compound

-

Hydrobromic acid in acetic acid (33% w/v or 48% aqueous HBr)

-

Phenol

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Dichloromethane (DCM) or Diethyl ether (Et₂O)

-

Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄)

-

Standard reflux apparatus

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and phenol (2.0 - 4.0 eq).

-

Add a solution of HBr in acetic acid (or aqueous HBr).

-

Heat the mixture to 70-100 °C and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice.

-

Basify the aqueous solution by the slow addition of cold NaOH solution until the pH is > 10.

-

Transfer the mixture to a separatory funnel and extract with DCM or Et₂O (3 x).

-

Combine the organic layers and dry over anhydrous K₂CO₃ or Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Caption: Workflow of N-Tosyl Deprotection Protocols.

Caption: Logical Selection of Deprotection Method.

References

- 1. Samarium(II) iodide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [gupea.ub.gu.se]

- 5. researchgate.net [researchgate.net]

- 6. sciencemadness.org [sciencemadness.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Tosyl group - Wikipedia [en.wikipedia.org]

- 9. Protecting groups and deprotection- -OH, -COOH, C=O, -NH2 groups. | PPTX [slideshare.net]

- 10. Instantaneous Deprotection of Tosylamides and Esters with SmI<sub>2</sub>/Amine/Water [ouci.dntb.gov.ua]

Application Notes & Protocols: Functionalization of the 2-Position of the Pyrrolidine Ring

Introduction

The pyrrolidine ring is a vital five-membered nitrogen-containing heterocycle, frequently incorporated into the core structures of pharmaceutical drugs and bioactive natural products.[1][2][3] Its prevalence is due to its ability to explore pharmacophore space effectively, contribute to molecular stereochemistry, and increase three-dimensional coverage through "pseudorotation".[1] Functionalization of the pyrrolidine scaffold, particularly at the 2-position (the carbon atom adjacent to the nitrogen), is a key strategy in medicinal chemistry for modulating the biological activity, selectivity, and pharmacokinetic properties of drug candidates.[4][5] In 2022 alone, several drugs approved by the FDA, such as daridorexant, pacritinib, and futibatinib, feature a pyrrolidine ring in their structure.[2][4]

This document provides detailed application notes and experimental protocols for several modern and efficient methods for synthesizing 2-substituted pyrrolidines, aimed at researchers, scientists, and professionals in drug development.

Method 1: Biocatalytic Asymmetric Synthesis via Transaminase-Triggered Cyclization

Application Note:

This biocatalytic approach offers a green and highly enantioselective method for producing chiral 2-substituted pyrrolidines.[6] The strategy utilizes transaminase (TA) enzymes to asymmetrically convert ω-chloroketones into chiral ω-chloroamines.[7] These intermediates then undergo spontaneous intramolecular cyclization to yield the desired pyrrolidine product. A key advantage of this method is the ability to access both (R)- and (S)-enantiomers with very high enantiomeric excess (ee) by selecting the appropriate (R)- or (S)-selective transaminase.[6][7] The reaction is performed in an aqueous buffer system under mild conditions (pH 8, 37 °C), making it an environmentally benign alternative to methods requiring heavy metals or harsh reagents.[6]

Logical Workflow:

Caption: Enantiomer selection dictates the final product chirality in the transaminase cascade.

Data Presentation:

Table 1: Enantio-Complementary Synthesis of 2-Arylpyrrolidines[6][7]

| Substrate (ω-Chloroketone) | Enzyme | Product | Yield (HPLC, %) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 5-chloro-1-phenylpentan-1-one | ATA-117-Rd6 | (R)-2-phenylpyrrolidine | 90 | >99.5 |

| PjSTA-R6-8 | (S)-2-phenylpyrrolidine | 80 | >99.5 | |

| 5-chloro-1-(4-chlorophenyl)pentan-1-one | ATA-117-Rd6 | (R)-2-(p-chlorophenyl)pyrrolidine | 85 | >99.5 |

| PjSTA-R6-8 | (S)-2-(p-chlorophenyl)pyrrolidine | 75 | >99.5 | |

| 5-chloro-1-(4-methoxyphenyl)pentan-1-one | ATA-117-Rd6 | (R)-2-(p-methoxyphenyl)pyrrolidine | 60 | >99.5 |

| PjSTA-R6-8 | (S)-2-(p-methoxyphenyl)pyrrolidine | 55 | >99.5 | |

| 5-chloro-1-(m-tolyl)pentan-1-one | ATA-117-Rd6 | (R)-2-(m-tolyl)pyrrolidine | 75 | >99.5 |

| | PjSTA-R6-8 | (S)-2-(m-tolyl)pyrrolidine | 70 | >99.5 |

Experimental Protocol: Preparative Scale Synthesis of (R)-2-(p-chlorophenyl)pyrrolidine[6][7]

-

Materials:

-

5-chloro-1-(4-chlorophenyl)pentan-1-one (300 mg, 1.38 mmol)

-

Transaminase ATA-117-Rd6 (lyophilized powder)

-

Pyridoxal-5'-phosphate (PLP)

-

Isopropylamine (IPA)

-

Potassium phosphate buffer (KPi), 1.0 M, pH 8.0

-

Dimethyl sulfoxide (DMSO)

-

Tosyl acid monohydrate

-

Methyl tert-butyl ether (MTBE)

-

Deionized water

-

-

Procedure:

-

In a 50 mL flask, dissolve 300 mg (1.38 mmol) of 5-chloro-1-(4-chlorophenyl)pentan-1-one in 6 mL of DMSO.

-

In a separate 100 mL flask, prepare the aqueous phase by adding KPi buffer (3 mL, 1.0 M, pH 8.0), PLP (300 µL of a 50 mM stock solution, final concentration 0.5 mM), and IPA (2.4 mL, final concentration 1 M). Add deionized water to a final aqueous volume of 24 mL.

-

Add the transaminase enzyme ATA-117-Rd6 to the aqueous phase to a final concentration of 10 mg/mL. Stir gently until dissolved.

-

Add the DMSO solution of the substrate (Step 1) to the enzyme solution (Step 3).

-

Seal the flask and incubate the reaction at 37 °C with shaking (e.g., 200 rpm) for 48 hours.

-

After 48 hours, stop the reaction by adding 15 mL of 5 M NaOH and extract the product with MTBE (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product as an oil.

-

-

Purification (Precipitation as Tosylate Salt):

-

Re-dissolve the oily residue in 3 mL of MTBE.

-

In a separate vial, dissolve tosic acid monohydrate (270 mg, 1.42 mmol) in 5 mL of MTBE.

-

Slowly add the tosic acid solution to the product solution, which should cause immediate precipitation of a white solid.

-

Incubate the mixture at -20 °C for 30 minutes to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with ice-cold MTBE (2 x 2 mL), and dry overnight under vacuum.

-

This procedure afforded the tosylate salt of (R)-2-(p-chlorophenyl)pyrrolidine in 84% isolated yield with >99.5% ee.[6]

-

Method 2: Redox-Neutral α-C–H Arylation of Pyrrolidine

Application Note:

Direct C–H functionalization is a powerful and atom-economical strategy for modifying core scaffolds.[8] This redox-neutral method allows for the direct α-arylation of the unprotected pyrrolidine ring in a one-pot procedure.[3][9] The reaction uses a quinone monoacetal as an oxidizing agent to generate a cyclic iminium ion intermediate in situ.[9] This reactive intermediate is then trapped by a nucleophilic aromatic compound, such as a phenol or naphthol, to yield the α-aryl-substituted pyrrolidine.[3] The process is notable for its operational simplicity, avoidance of pre-functionalization or protecting groups on the pyrrolidine nitrogen, and its ability to construct complex skeletons efficiently.[3][10]

Experimental Workflow:

Caption: Reaction pathway of redox-neutral arylation, showing the key iminium ion intermediate.

Data Presentation:

Table 2: Scope of Aromatic Nucleophiles for α-Arylation of Pyrrolidine[3]

| Nucleophile | Product | Yield (%) |

|---|---|---|

| β-Naphthol | 2-(2-hydroxynaphthalen-1-yl)-...-pyrrolidine | 92 |

| α-Naphthol | 2-(1-hydroxynaphthalen-2-yl)-...-pyrrolidine | 91 |

| Sesamol | 2-(6-hydroxybenzo[d][6][11]dioxol-5-yl)-...-pyrrolidine | 88 |

| 3,5-Dimethoxyphenol | 2-(2-hydroxy-4,6-dimethoxyphenyl)-...-pyrrolidine | 85 |

| 4-Methoxyphenol | 2-(2-hydroxy-5-methoxyphenyl)-...-pyrrolidine | 76 |

| 4-Aminophenol | 2-(5-amino-2-hydroxyphenyl)-...-pyrrolidine | 83 |

| 6-Bromo-2-naphthol | 2-(6-bromo-2-hydroxynaphthalen-1-yl)-...-pyrrolidine | 95 |

Experimental Protocol: General Procedure for Redox-Neutral α-Arylation[3]

-

Materials:

-

Cyclic amine (e.g., Pyrrolidine, 0.33 mmol)

-

Quinone monoacetal (0.3 mmol)

-

Aromatic nucleophile (e.g., β-Naphthol, 0.45 mmol)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO, 0.06 mmol)

-

Toluene (anhydrous)

-

-

Procedure:

-

To an oven-dried reaction tube equipped with a magnetic stir bar, add the quinone monoacetal (0.3 mmol), the aromatic nucleophile (0.45 mmol), and DABCO (0.06 mmol).

-

Seal the tube and evacuate and backfill with an inert atmosphere (e.g., Nitrogen or Argon).

-

Add anhydrous toluene (to achieve a concentration of 0.5 M) followed by the cyclic amine (0.33 mmol) via syringe.

-

Seal the tube tightly and place the reaction mixture in a preheated oil bath at 60 °C.

-

Stir the reaction for the required time (typically monitored by TLC or LC-MS for completion, e.g., 12-24 hours).

-

After completion, cool the reaction to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

-

Purification:

-

The crude residue is purified by flash column chromatography on silica gel.

-

The eluent system will vary depending on the product's polarity but is typically a gradient of ethyl acetate in petroleum ether or hexanes.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the α-aryl-substituted pyrrolidine.

-

Method 3: Asymmetric C–H Functionalization of Dihydropyrroles

Application Note:

This method provides a highly diastereoselective and enantioselective route to functionalized pyrrolidines starting from N-Boc-2,5-dihydro-1H-pyrrole.[12] The reaction is catalyzed by a chiral dirhodium tetracarboxylate complex, specifically Rh₂(S-PTAD)₄, which directs the insertion of a donor/acceptor carbene (generated from an aryldiazoacetate) into the C-H bond at the α-position to the nitrogen.[12] A remarkable feature of this transformation is its chemoselectivity; instead of the expected cyclopropanation of the double bond, the reaction exclusively yields the C–H functionalization product.[12] The resulting products contain an aryl acetate moiety and are valuable intermediates for the synthesis of pharmaceutically relevant compounds.

Reaction Scheme:

Caption: Catalytic cycle for the enantioselective C-H functionalization of a dihydropyrrole.

Data Presentation:

Table 3: Scope of Dirhodium-Catalyzed C–H Functionalization of N-Boc-2,5-dihydropyrrole[12]

| Aryldiazoacetate Substituent (Ar) | Catalyst Loading (mol %) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 4-MeO-C₆H₄ | 0.05 | 87 | >20:1 | 96 |

| 4-tBu-C₆H₄ | 0.25 | 85 | >20:1 | 97 |

| 4-Ph-C₆H₄ | 0.25 | 84 | >20:1 | 97 |

| 4-F-C₆H₄ | 0.25 | 70 | >20:1 | 92 |

| 4-Cl-C₆H₄ | 0.25 | 77 | >20:1 | 90 |

| 4-Br-C₆H₄ | 0.25 | 75 | >20:1 | 90 |

| 2-Naphthyl | 0.25 | 81 | >20:1 | 95 |

Experimental Protocol: General Procedure for Asymmetric C–H Functionalization[12]

-

Materials:

-

N-Boc-2,5-dihydro-1H-pyrrole (1.0 equiv)

-

Aryldiazoacetate (1.1 equiv)

-

Rh₂(S-PTAD)₄ catalyst (0.05–0.25 mol %)

-

Dichloromethane (DCM, anhydrous)

-

-

Procedure:

-

To an oven-dried flask under an inert atmosphere (Argon), add the Rh₂(S-PTAD)₄ catalyst.

-

Dissolve the catalyst in a small amount of anhydrous DCM.

-

Add the N-Boc-2,5-dihydro-1H-pyrrole (1.0 equiv) to the catalyst solution.

-

Prepare a separate solution of the aryldiazoacetate (1.1 equiv) in anhydrous DCM.

-